molecular formula C11H19ClN2O2S B13513699 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride

3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride

Cat. No.: B13513699
M. Wt: 278.80 g/mol
InChI Key: ORPDLHXESUULLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of thiols and amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-benzyl-N-methylpropane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and amino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H19ClN2O2S

Molecular Weight

278.80 g/mol

IUPAC Name

3-amino-N-benzyl-N-methylpropane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O2S.ClH/c1-13(16(14,15)9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,12H2,1H3;1H

InChI Key

ORPDLHXESUULLG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CCCN.Cl

Origin of Product

United States

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